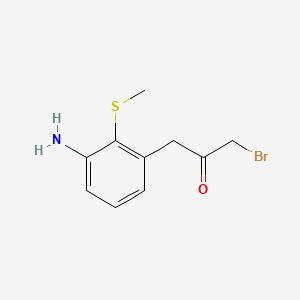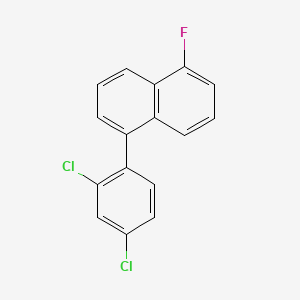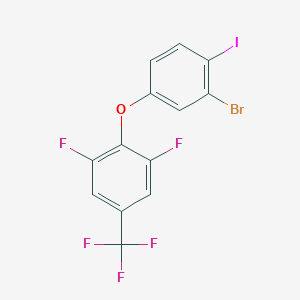![molecular formula C7H2ClF3IN3 B14072810 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1347759-37-8](/img/structure/B14072810.png)
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that contains chlorine, iodine, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the trifluoromethylation of a pyridine derivative, followed by iodination and chlorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学研究应用
4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
作用机制
The mechanism of action of 4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the halogen atoms can influence its reactivity and binding affinity to biological targets .
相似化合物的比较
Similar Compounds
2-fluoro-4-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.
2,3-dichloro-5-(trifluoromethyl)pyridine: A compound used as an intermediate in the synthesis of crop-protection products.
Uniqueness
The combination of these halogens with the trifluoromethyl group and pyrazolo[4,3-c]pyridine core makes it a versatile compound for various research and industrial purposes .
属性
CAS 编号 |
1347759-37-8 |
|---|---|
分子式 |
C7H2ClF3IN3 |
分子量 |
347.46 g/mol |
IUPAC 名称 |
4-chloro-3-iodo-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H2ClF3IN3/c8-5-4-2(14-15-6(4)12)1-3(13-5)7(9,10)11/h1H,(H,14,15) |
InChI 键 |
NVSNTEGQPPECRN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C2=C(NN=C21)I)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



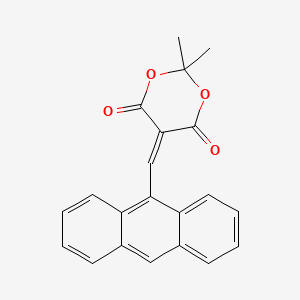
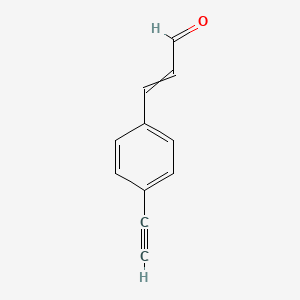
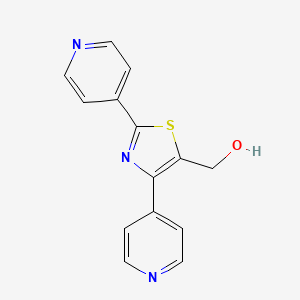
![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
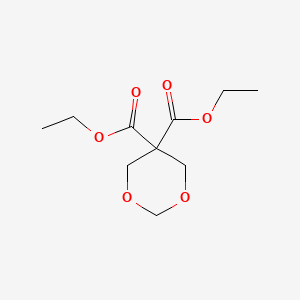
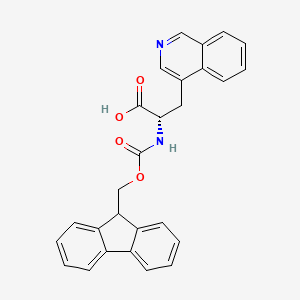
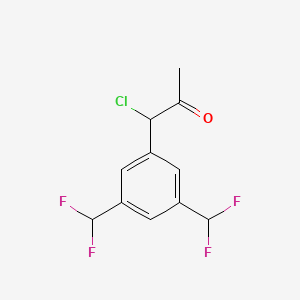
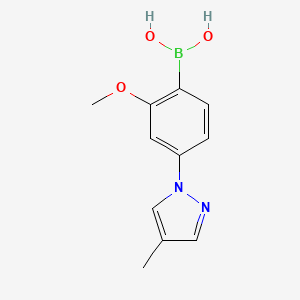
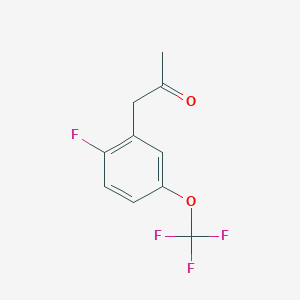
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
